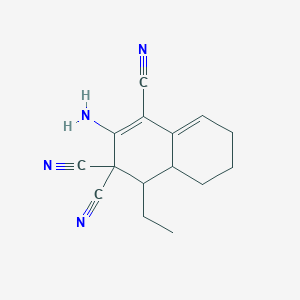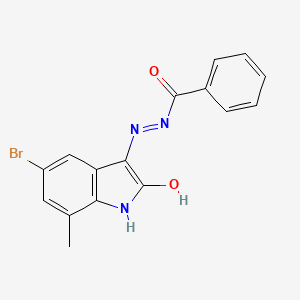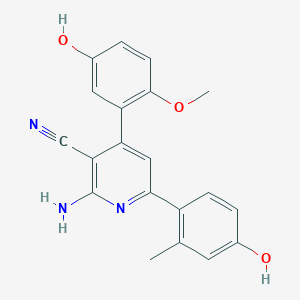
2-amino-4-ethyl-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-4-ethyl-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile (Tetrahydro-β-carboline-3-carbonitrile, THβC) is a chemical compound that belongs to the family of β-carbolines. THβC has been extensively studied for its potential uses in scientific research.
作用機序
The mechanism of action of THβC is not fully understood. However, it is believed that THβC acts on the GABA receptor system, which is responsible for regulating neurotransmitters in the brain. THβC has been shown to increase the release of dopamine and serotonin, which are important neurotransmitters involved in mood regulation.
Biochemical and Physiological Effects:
THβC has been shown to have a variety of biochemical and physiological effects. In addition to its neuroprotective effects, THβC has been shown to have anti-inflammatory and antioxidant properties. THβC has also been shown to increase the production of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons in the brain.
実験室実験の利点と制限
THβC has several advantages for lab experiments. It is relatively easy to synthesize and has high purity and yield. THβC is also stable and can be stored for long periods of time. However, THβC has some limitations for lab experiments. It is not water-soluble and may require the use of organic solvents for experiments. THβC is also relatively expensive, which may limit its use in some experiments.
将来の方向性
There are several future directions for the study of THβC. One area of research is the study of THβC's potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. THβC has been shown to have neuroprotective effects and may be able to prevent the degeneration of neurons in the brain. Another area of research is the study of THβC's potential use in the treatment of addiction. THβC has been shown to reduce drug-seeking behavior in animal models and may be able to help individuals overcome addiction. Finally, more research is needed to fully understand the mechanism of action of THβC and how it interacts with the GABA receptor system in the brain.
Conclusion:
In conclusion, THβC is a chemical compound that has been extensively studied for its potential uses in scientific research. THβC has been shown to have neuroprotective effects and may be able to prevent the degeneration of neurons in the brain. THβC has also been studied for its potential use in the treatment of depression, anxiety, and addiction. While THβC has several advantages for lab experiments, it also has some limitations. There are several future directions for the study of THβC, including the study of its potential use in the treatment of neurodegenerative diseases and addiction.
合成法
THβC can be synthesized using a variety of methods. One method involves the reaction of 4-ethyl-1,2,3,6-tetrahydropyridine with ethyl cyanoacetate in the presence of sodium ethoxide. Another method involves the reaction of 4-ethyl-1,2,3,6-tetrahydropyridine with ethyl cyanoacetate in the presence of potassium tert-butoxide. Both methods produce THβC with high yields and purity.
科学的研究の応用
THβC has been used in a variety of scientific research applications. One of the most notable applications is its use in the study of Parkinson's disease. THβC has been shown to have neuroprotective effects and may be able to prevent the degeneration of dopaminergic neurons, which are responsible for the symptoms of Parkinson's disease. THβC has also been studied for its potential use in the treatment of depression, anxiety, and addiction.
特性
IUPAC Name |
2-amino-4-ethyl-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4/c1-2-13-11-6-4-3-5-10(11)12(7-16)14(19)15(13,8-17)9-18/h5,11,13H,2-4,6,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUSSDFWHHKMGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2CCCC=C2C(=C(C1(C#N)C#N)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)methyl[(3-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B6092359.png)

![4-{[bis(2-chloroethyl)amino]sulfonyl}-N-(6-cyano-1,3-benzodioxol-5-yl)benzamide](/img/structure/B6092373.png)
![2-{[4-(4-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B6092378.png)
![2-[(4-fluorophenoxy)methyl]-5-methoxy-1H-benzimidazole](/img/structure/B6092382.png)
![2-cyano-3-[1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-fluorophenyl)acrylamide](/img/structure/B6092400.png)
![1-(2-fluorophenyl)-2-{[(4-methyl-1,3-thiazol-2-yl)thio]acetyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6092402.png)
![5-{[(4-fluorophenyl)amino]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6092406.png)
![4-{[(4-chlorophenyl)thio]methyl}-6-piperidin-1-yl-1,3,5-triazin-2-amine](/img/structure/B6092418.png)

![2-[(4-fluorophenoxy)methyl]-N-[(3-isopropyl-5-isoxazolyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6092430.png)
![1-(4-chlorophenyl)-5-[4-(diethylamino)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6092438.png)
![2-{[5-(methoxymethyl)-2-furyl]methyl}-1-(4-methoxy-3-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6092444.png)

